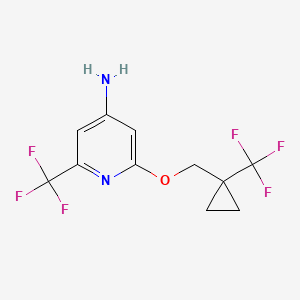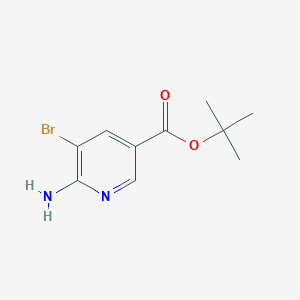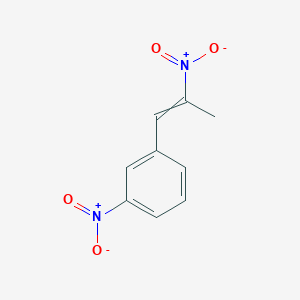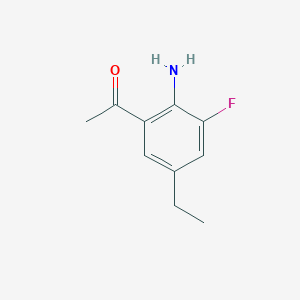
2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine typically involves multiple steps, starting with the preparation of the pyridine ring followed by the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct positioning of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved in these interactions are complex and depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Similar in structure but lacks the cyclopropyl group.
4-Amino-2-(trifluoromethyl)pyridine: Similar but with different functional groups.
Uniqueness
The presence of both trifluoromethyl and cyclopropyl groups in 2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine makes it unique compared to other similar compounds
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields .
Properties
Molecular Formula |
C11H10F6N2O |
|---|---|
Molecular Weight |
300.20 g/mol |
IUPAC Name |
2-(trifluoromethyl)-6-[[1-(trifluoromethyl)cyclopropyl]methoxy]pyridin-4-amine |
InChI |
InChI=1S/C11H10F6N2O/c12-10(13,14)7-3-6(18)4-8(19-7)20-5-9(1-2-9)11(15,16)17/h3-4H,1-2,5H2,(H2,18,19) |
InChI Key |
APYVDRFKUVAQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COC2=CC(=CC(=N2)C(F)(F)F)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)

![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)

![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)

![1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B11755941.png)


![8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11755952.png)
![N-[(1H-indol-5-yl)methylidene]hydroxylamine](/img/structure/B11755961.png)
![Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate](/img/structure/B11755966.png)
![(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B11755967.png)
